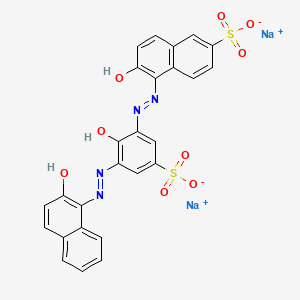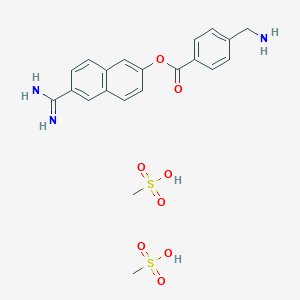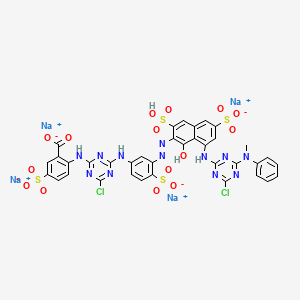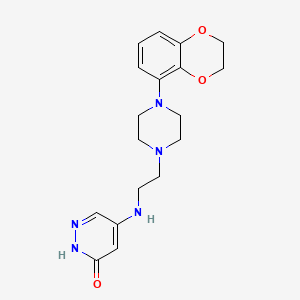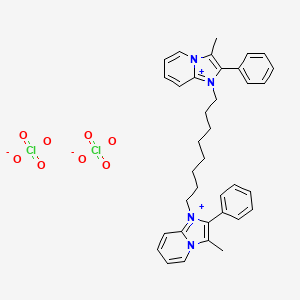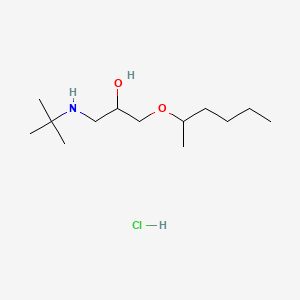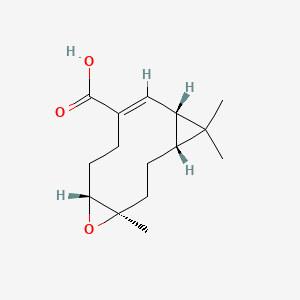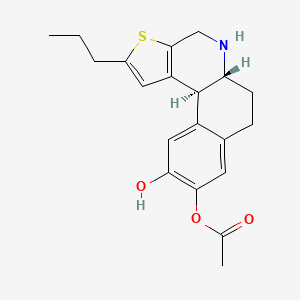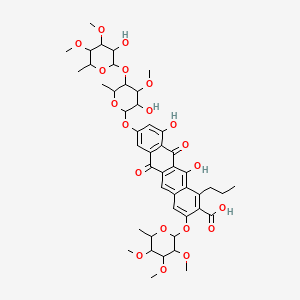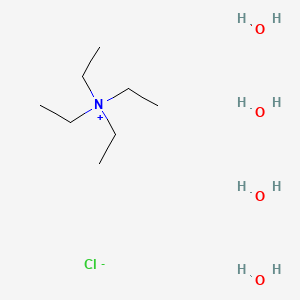
Tetraethylammonium chloride tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylammonium chloride tetrahydrate is a quaternary ammonium compound with the chemical formula ([N(CH_2CH_3)_4]Cl \cdot 4H_2O). It appears as a hygroscopic, colorless, crystalline solid. This compound is known for its use in pharmacological and physiological studies as a source of tetraethylammonium ions, and it also finds applications in organic chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraethylammonium chloride tetrahydrate is typically synthesized by the alkylation of triethylamine with ethyl chloride. The reaction proceeds as follows: [ N(CH_2CH_3)_3 + CH_3CH_2Cl \rightarrow [N(CH_2CH_3)_4]Cl ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of triethylamine with ethyl chloride under specific conditions to ensure the formation of the desired tetrahydrate form. The compound can exist as either a monohydrate or a tetrahydrate, with the latter being more stable under certain conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the chloride ion is replaced by other anions.
Hofmann Elimination: Upon heating, tetraethylammonium chloride can undergo Hofmann elimination to produce triethylamine, ethylene, and hydrochloric acid: [ [N(CH_2CH_3)_4]Cl \rightarrow N(CH_2CH_3)_3 + H_2C=CH_2 + HCl ]
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of other halides or nucleophiles.
Hofmann Elimination: Requires heating to initiate the reaction.
Major Products:
Substitution Reactions: Various tetraethylammonium salts depending on the substituting anion.
Hofmann Elimination: Triethylamine, ethylene, and hydrochloric acid.
Aplicaciones Científicas De Investigación
Tetraethylammonium chloride tetrahydrate is widely used in scientific research due to its ability to block specific ion channels. Its applications include:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion channel blockers.
Medicine: Investigated for its potential therapeutic effects as a vasodilator.
Industry: Utilized in the synthesis of high-silica zeolites and as an electrolyte in supercapacitors
Mecanismo De Acción
The mechanism of action of tetraethylammonium chloride tetrahydrate involves the blocking of autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals that carry vasoconstrictor impulses, leading to vasodilation .
Comparación Con Compuestos Similares
- Tetraethylammonium bromide
- Tetraethylammonium iodide
- Tetraethylammonium perchlorate
Comparison: Tetraethylammonium chloride tetrahydrate is unique in its high solubility in water and its specific use in blocking ion channels. While tetraethylammonium bromide and iodide can be used in similar applications, the chloride form is often preferred for its stability and effectiveness in certain reactions. Tetraethylammonium perchlorate, on the other hand, is more commonly used as a supporting electrolyte in polarographic studies .
Propiedades
Número CAS |
6024-76-6 |
|---|---|
Fórmula molecular |
C8H28ClNO4 |
Peso molecular |
237.76 g/mol |
Nombre IUPAC |
tetraethylazanium;chloride;tetrahydrate |
InChI |
InChI=1S/C8H20N.ClH.4H2O/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;1H;4*1H2/q+1;;;;;/p-1 |
Clave InChI |
CYRASCBTCYHKPA-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC.O.O.O.O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
